1H-2,3-Benzoxazin-4(3H)-one

Description

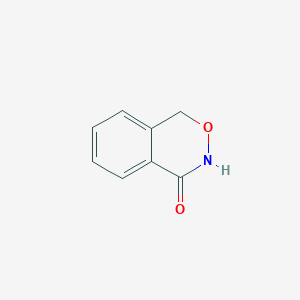

1H-2,3-Benzoxazin-4(3H)-one is a heterocyclic compound with the molecular formula C₈H₇NO₂ (molecular weight: 149.147 g/mol) and a LogP value of 1.19, indicating moderate lipophilicity . Its IUPAC name is 4-oxo-3,4-dihydro-(1H)-2,3-benzoxazine, and it is structurally characterized by a fused benzene ring and a six-membered oxazinone ring containing one oxygen and one nitrogen atom. Synonyms include 1H-benzo[d][1,2]oxazin-4-one and 1H-2,3-benzossazin-4(3H)-one .

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1H-2,3-benzoxazin-4-one |

InChI |

InChI=1S/C8H7NO2/c10-8-7-4-2-1-3-6(7)5-11-9-8/h1-4H,5H2,(H,9,10) |

InChI Key |

IRFHDKSYZZGBKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)NO1 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1H-2,3-Benzoxazin-4(3H)-one exhibit significant antimicrobial activities. A study highlighted the synthesis of various derivatives that showed promising results against a range of bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications on the benzoxazine ring significantly influenced their efficacy .

Herbicidal Activity

A notable application of this compound is in herbicide development. Compounds derived from this scaffold have demonstrated herbicidal properties comparable to established herbicides like 2,4-D. For example, certain 2-phenoxy-4H-3,1-benzoxazin-4-one derivatives exhibited high inhibitory effects on barnyardgrass and rape growth at varying concentrations .

Table 1: Inhibitory Ratios Against Barnyardgrass and Rape

| Compound | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| 2,4-D | 100 | 99.1 |

| Compound A | 100 | 91.0 |

| Compound B | 50 | 67.3 |

Anti-inflammatory Effects

Some studies have indicated that benzoxazine derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Benzoxazine Derivatives

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoxazine derivatives and evaluated their pharmacological profiles. The most promising compounds were found to exhibit both antimicrobial and herbicidal activities, suggesting their dual utility in agriculture and medicine .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various benzoxazine derivatives to understand their biological activities better. The study revealed that specific substitutions on the benzene ring significantly enhanced antimicrobial activity while maintaining low toxicity levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isosteric Heterocycles: 4-Hydroxycoumarin and 1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide

1H-2,3-Benzoxazin-4(3H)-one shares isosteric relationships with 4-hydroxycoumarin (vitamin K antagonist) and 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (NSAID precursor) (Fig. 2, ). Key differences include:

- 4-Hydroxycoumarin : Lacks nitrogen but contains a lactone ring. Widely used in anticoagulants (e.g., warfarin) via vitamin K inhibition .

- Benzothiazinone 2,2-dioxide: Replaces oxygen with sulfur and includes a sulfone group. Exhibits 10× greater anti-inflammatory activity than Piroxicam® in preclinical models .

| Compound | Molecular Formula | Key Feature | Therapeutic Use |

|---|---|---|---|

| This compound | C₈H₇NO₂ | Oxazinone ring | Under investigation |

| 4-Hydroxycoumarin | C₉H₆O₃ | Lactone ring | Anticoagulant |

| Benzothiazinone 2,2-dioxide | C₈H₇NO₃S₂ | Sulfone group | NSAID (preclinical) |

Benzoxazinone Isomers: 1,4-Benzoxazin-3(4H)-one

The 2H-1,4-benzoxazin-3(4H)-one isomer (CAS 5466-88-6) shares the same molecular formula but differs in ring atom positions (oxygen at 1,4 vs. 2,3). This structural variation impacts reactivity:

- 1,4-Benzoxazinone: Lower LogP (1.19 vs. 1.19 for 2,3-isomer) but distinct synthetic pathways. Used in agrochemical research .

Substituted Benzoxazinones: Structure-Activity Relationships (SAR)

Modifications to the benzoxazinone core significantly alter bioactivity:

- Piperazine carboxamide derivatives (e.g., compound 22g ): Show potent inhibition of histone deacetylases (HDACs), with IC₅₀ values < 100 nM .

- Ethyl acetate side chains (e.g., compound 30 ): Improve solubility but reduce target affinity (IC₅₀ > 1 µM) .

| Derivative | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 22g | Piperazine carboxamide | HDAC inhibition (IC₅₀ < 100 nM) | |

| 30 | Ethyl acetate | Moderate enzyme inhibition |

Quinazolinone Derivatives

4(3H)-Quinazolinones, synthesized from benzoxazinone precursors, exhibit antiviral (e.g., anti-TMV activity for compound 3t) and antiparasitic (e.g., anti-coccidial activity for halogenated derivatives) properties . Key differences:

- Quinazolinones: Contain an additional nitrogen atom, enabling π-stacking interactions with viral RNA .

- This compound : Preferentially targets mammalian enzymes over viral proteases.

Preparation Methods

Cyclization of N-Acylated Anthranilic Acid Derivatives

The cyclization of N-acylated anthranilic acids represents a foundational strategy for constructing the 1H-2,3-benzoxazin-4(3H)-one core. Early methods involved sequential acylation, hydrolysis, and cyclization steps, but these suffered from low yields (30–50%) due to competing amide hydrolysis under acidic conditions . For instance, methyl anthranilate was acylated with 2-phenoxyacetyl chloride, followed by HCl-mediated hydrolysis and H2SO4-catalyzed cyclization, yielding 4H-3,1-benzoxazin-4-ones with significant decomposition .

A breakthrough emerged with the use of potassium carbonate as a base, enabling a one-pot synthesis from anthranilic acid and acyl chlorides. This method bypasses protection-deprotection steps, achieving yields of 70–85% . The mechanism involves initial formation of potassium anthranilate, which undergoes N-acylation and intramolecular cyclization via an iminoxy anion intermediate (Scheme 1) . Substrates with electron-withdrawing groups on the acyl chloride exhibited faster cyclization rates, while steric hindrance from ortho-substituted aryl groups reduced yields by 15–20% .

Smiles Rearrangement Approach

The Smiles rearrangement provides an alternative route to 1,4-benzoxazinones through O-alkylation and subsequent cyclization. In this method, 2-(2-chlorophenoxy)acetamides are treated with Cs2CO3 in DMF at reflux, inducing a two-step process: (1) formation of a spiro-type intermediate and (2) HCl elimination to yield the benzoxazinone . For example, N-benzyl-2-(2-chlorophenoxy)acetamide (2a ) rearranged to 3a (R = Bn) in 68% yield after 5 hours .

This approach is particularly effective for introducing diverse N-substituents, including alkyl, aryl, and benzyl groups. However, electron-deficient aryl substrates required longer reaction times (8–12 hours) and exhibited lower yields (50–60%) due to reduced nucleophilicity at the amide nitrogen .

One-Pot Synthesis Using Potassium Carbonate

A streamlined one-pot protocol was developed to address the limitations of multi-step syntheses. Anthranilic acid reacts directly with 2-phenoxyacetyl chloride in the presence of K2CO3, achieving cyclization in 4–6 hours with yields of 75–90% . The reaction proceeds via N-acylation followed by intramolecular nucleophilic attack, eliminating water (Scheme 2) .

Table 1: Substrate Scope of One-Pot Synthesis

| Acyl Chloride Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-NO2-C6H4 | 88 | 4 |

| 2-Cl-C6H4 | 72 | 6 |

| 3-OCH3-C6H4 | 81 | 5 |

This method is incompatible with aliphatic acyl chlorides (e.g., butyryl chloride), which failed to cyclize due to insufficient electrophilicity .

Microwave-Assisted Cyclization with Cyanuric Chloride/DMF

Microwave irradiation significantly accelerates the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. A mixture of cyanuric chloride and DMF generates an iminium ion cyclizing agent, enabling room-temperature reactions . For example, N-acylated anthranilic acid (1 ) cyclized to 2-phenyl-4H-3,1-benzoxazin-4-one in 92% yield within 15 minutes under microwave conditions (250 W, 120°C) .

Key Advantages:

-

Reduced Reaction Time: 10–30 minutes vs. 24 hours for conventional heating .

-

Broad Functional Group Tolerance: Halogens, nitro groups, and methoxy substituents are well-tolerated .

Multi-Step Synthesis from Substituted Benzoxazines

A patent-pending method involves multi-step synthesis starting from substituted benzoxazines. For instance, 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives are prepared via nitration, reduction, and cyclization steps . Iron filings in HCl mediate the reduction of nitro intermediates, yielding amino precursors that cyclize under basic conditions .

Table 2: Representative Compounds and Yields

| Compound | R2 | X | Yield (%) |

|---|---|---|---|

| I-1 | H | O | 65 |

| I-5 | CH3 | NH | 58 |

| I-12 | OCH3 | O | 71 |

This route allows incorporation of diverse aromatic and heteroaromatic groups at the 2-position but requires stringent control over reaction conditions to minimize byproducts .

Q & A

Q. What are the common synthetic routes for 1H-2,3-Benzoxazin-4(3H)-one and its derivatives?

The synthesis of this compound derivatives often involves nucleophilic attack at the C(2) position of the benzoxazinone core. For example, 2-propyl-4H-3,1-benzoxazin-4-one reacts with amines to form 2,3-disubstituted quinazolin-4(3H)-ones via amidinium salt intermediates rather than N-acylanthranilimide pathways . Mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine offer solvent-free alternatives for synthesizing substituted benzoxazinones, enhancing sustainability .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Structural elucidation relies on FT-IR (to confirm carbonyl and heterocyclic stretches), ¹H-NMR (to identify substituent environments and hydrogen bonding), and mass spectrometry (to verify molecular ions and fragmentation patterns). For example, 2-phenyl-3,1-benzoxazin-4(3H)-one derivatives were confirmed via these methods . X-ray crystallography (e.g., for 6-chloro-2H-1,4-benzoxazin-3(4H)-one) provides definitive stereochemical data .

Q. How can purification challenges be addressed for benzoxazinone derivatives?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) effectively removes byproducts. Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating regioisomers, as demonstrated in the synthesis of 3-[(5-arylidene-4-oxo-1,3-thiazolidin-2-yliden)amino]-2-phenylquinazolin-4(3H)-ones .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies between calculated and observed spectral data (e.g., unexpected NMR splitting or IR bands) require cross-validation via X-ray crystallography (e.g., crystal structures in ) and computational modeling (DFT calculations for optimized geometries). For example, amidinium salt intermediates in nucleophilic reactions can alter expected resonance patterns, necessitating mechanistic re-evaluation .

Q. What experimental strategies optimize regioselective functionalization of benzoxazinone derivatives?

Regioselectivity is influenced by electronic and steric factors. Substituents at C(2) direct nucleophilic attack to C(4) or C(6) positions. For instance, electron-withdrawing groups (e.g., Cl at C(6)) enhance reactivity at C(4), as shown in antifungal 6-chloro derivatives . Microwave-assisted synthesis and catalytic systems (e.g., Lewis acids) can further improve selectivity .

Q. How can low yields in one-pot syntheses of benzoxazinone-containing heterocycles be addressed?

Sequential one-pot reactions require precise control of reaction parameters. For example, optimizing temperature (60–80°C for cyclization steps) and catalyst loading (e.g., 10 mol% ZnCl₂) improves yields in thieno[2,3-d]pyrimidin-4(3H)-one syntheses . Solvent selection (e.g., DMSO for stabilization of intermediates) also mitigates side reactions .

Q. What methodologies are used to study structure-activity relationships (SAR) for benzoxazinone-based therapeutics?

SAR studies involve systematic substitution at C(2) and C(3) positions followed by in vitro bioassays . For example, introducing arylidene groups at C(5) of thiazolidinone-quinazolinone hybrids enhances antibacterial activity . Pharmacokinetic profiling (e.g., LogP measurements) and molecular docking (e.g., NMDA receptor binding) further refine SAR .

Q. How can computational modeling predict the reactivity of benzoxazinone derivatives?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-deficient carbonyl group in this compound facilitates nucleophilic attack, aligning with experimental observations in quinazolinone syntheses . Molecular dynamics simulations model solvent effects on reaction pathways .

Q. What strategies mitigate competing reaction pathways in benzoxazinone functionalization?

Competing pathways (e.g., amidinium vs. acylanthranilimide formation) are controlled by pH and reagent stoichiometry . Acidic conditions favor amidinium salt intermediates, while neutral conditions may promote alternative mechanisms . Kinetic studies (e.g., time-resolved IR) identify dominant pathways under varying conditions .

Q. How are mechanistic insights into benzoxazinone reactivity validated experimentally?

Isotopic labeling (e.g., ¹⁵N-tracing in amidinium salts) and kinetic isotope effects (KIE) confirm proposed mechanisms. For example, deuterated solvents (D₂O) slow proton transfer steps, supporting the role of acid catalysis in cyclization . Trapping intermediates with quenching agents (e.g., MeOH) provides direct evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.